Cas no 1021212-11-2 (N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide)
![N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide structure](https://ja.kuujia.com/scimg/cas/1021212-11-2x500.png)
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide 化学的及び物理的性質
名前と識別子
-
- N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
- N-(3,4-dimethoxyphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
- AKOS024498682
- VU0635990-1
- 1021212-11-2
- N-(3,4-dimethoxyphenyl)-4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)butanamide
- F5106-0201
-
- インチ: 1S/C20H21N3O4S/c1-26-16-9-7-14(13-17(16)27-2)21-19(24)6-3-11-23-20(25)10-8-15(22-23)18-5-4-12-28-18/h4-5,7-10,12-13H,3,6,11H2,1-2H3,(H,21,24)
- InChIKey: AZNCTYQPACXTKG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OC)C(OC)=C1)(=O)CCCN1N=C(C2SC=CC=2)C=CC1=O
計算された属性
- せいみつぶんしりょう: 399.12527733g/mol
- どういたいしつりょう: 399.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 8
- 複雑さ: 625
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5106-0201-40mg |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-25mg |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-5μmol |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-4mg |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-20μmol |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-2mg |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-3mg |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-1mg |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-2μmol |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5106-0201-20mg |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide |
1021212-11-2 | 20mg |
$99.0 | 2023-09-10 |
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide 関連文献
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamideに関する追加情報
Professional Introduction to N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide and CAS No. 1021212-11-2
N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a compound of significant interest in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, identified by the CAS number 1021212-11-2, has garnered attention due to its structural complexity and potential pharmacological properties. The presence of multiple functional groups, including dimethoxyphenyl and thiophenyl moieties, suggests a rich chemical space for interaction with biological targets.
The structural framework of N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide incorporates elements that are commonly explored in drug discovery efforts. The dihydropyridazine core is a well-known scaffold in medicinal chemistry, often associated with bioactivities such as vasodilation and calcium channel modulation. The incorporation of a thiophenyl group further enhances the compound's potential to interact with biological systems, given the known pharmacophoric properties of thiophene derivatives.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the dimethoxyphenyl group may contribute to the compound's solubility and metabolic stability, while the thiophenyl moiety could play a crucial role in receptor binding. These insights are derived from docking studies and molecular dynamics simulations, which have become indispensable tools in modern drug design.
In the context of current research, N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide has been investigated for its potential role in addressing various therapeutic challenges. For instance, its structural features suggest that it may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors that can modulate inflammatory responses without significant side effects.
The compound's mechanism of action is likely influenced by its ability to interact with specific protein targets. The dihydropyridazine core is known to bind to certain enzymes and receptors with high affinity, while the aromatic rings provide additional interaction points. Such interactions could lead to modulatory effects on biological processes relevant to diseases such as cancer, neurodegeneration, and cardiovascular disorders. Preliminary studies have hinted at promising results in preclinical models, warranting further investigation.
The synthesis of N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide presents a challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and yield. Techniques such as multi-step organic synthesis combined with catalytic transformations have been employed to achieve the desired product. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural modifications that can optimize its pharmacological properties.
The pharmacokinetic profile of this compound is another critical aspect that has been examined. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a pivotal role in determining its therapeutic efficacy. Computational tools have been used to predict these properties based on the compound's structure, providing valuable insights into its potential behavior in vivo. These predictions guide experimental efforts aimed at optimizing drug-like characteristics.
Recent research has also highlighted the importance of green chemistry principles in pharmaceutical development. The synthesis of N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide has been approached with an emphasis on sustainability. This includes using environmentally friendly solvents and catalytic systems that minimize waste and energy consumption. Such approaches align with global efforts to promote sustainable practices in chemical manufacturing.
The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural features make it a valuable scaffold for developing novel agrochemicals and industrial chemicals. By leveraging its bioactivity and chemical versatility, researchers aim to create derivatives that can address challenges in agriculture and material science.
In conclusion, N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-y)L-1,L6-dihydropyridazin-1-y]butanamide (CAS No.1021212-11-2) represents a promising candidate for further exploration in pharmaceutical research. Its complex structure and diverse functional groups offer a rich foundation for developing bioactive molecules with potential therapeutic applications. As research continues to uncover new insights into its pharmacological properties and synthetic pathways, this compound is poised to make significant contributions to drug discovery efforts worldwide.
1021212-11-2 (N-(3,4-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide) 関連製品
- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)
- 1334136-63-8(5-Bromo-2-(4-methylpiperazin-1-yl)-3-nitropyridin-4-amine)
- 190595-25-6((4-Methylphenyl)methylbeta-D-glucopyranoside)
- 2228611-33-2(methyl 3-(3-ethoxy-2-hydroxyphenyl)-3-hydroxypropanoate)
- 2172089-07-3(5-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)pentanoic acid)
- 1806514-87-3(2-Bromo-1-(4-(bromomethyl)-2-chlorophenyl)propan-1-one)
- 2138545-58-9(9-(2-Nitrobenzenesulfonyl)-5-oxa-2,9-diazaspiro[3.5]nonane)
- 1804204-04-3(Ethyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)
- 496929-99-8(7-BROMO-D-TRYPTOPHAN)
- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)




